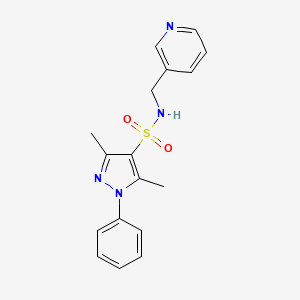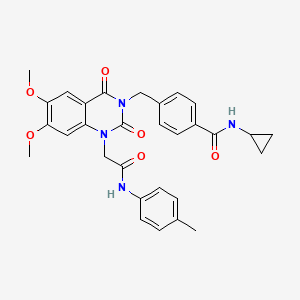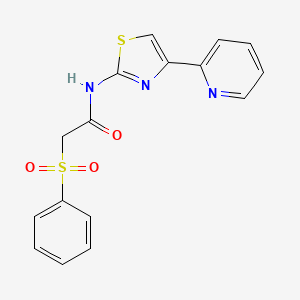![molecular formula C12H15N3O3S2 B14973216 4-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}morpholine](/img/structure/B14973216.png)
4-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include hydrazines, diazo compounds, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1- (4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Methyl 2- ( (1- (4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE is unique due to its combination of a pyrazole ring, a thiophene ring, and a morpholine ring.
Eigenschaften
Molekularformel |
C12H15N3O3S2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylmorpholine |
InChI |
InChI=1S/C12H15N3O3S2/c1-9-8-10(14-13-9)11-2-3-12(19-11)20(16,17)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
SWKZZAGPQSYOTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14973150.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973158.png)
![1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B14973170.png)
![4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973176.png)
![7-hydroxy-2-(4-methoxyphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B14973198.png)

![3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14973204.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B14973205.png)


![N-benzyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B14973236.png)

